N-(n-Octyl) Glucosamine
Description
Properties
CAS No. |
93125-46-3 |
|---|---|
Molecular Formula |
C₁₄H₂₉NO₅ |
Molecular Weight |
291.38 |
Synonyms |
2-Deoxy-2-(octylamino)-D-glucose; |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of N N Octyl Glucosamine
Methodologies for N-(n-Octyl) Glucosamine (B1671600) Synthesis
The synthesis of N-(n-Octyl) Glucosamine is principally achieved through the reaction of D-glucose with n-octylamine. This process leverages the reactivity of the aldehyde group in the open-chain form of glucose and the nucleophilic nature of the primary amine.
Reductive Amination Strategies
Reductive amination is a cornerstone technique for synthesizing this compound. vulcanchem.com This approach involves two main stages: the formation of an intermediate Schiff base (or the corresponding cyclic glucosylamine) from the reaction between D-glucose and n-octylamine, followed by the reduction of this intermediate to the final N-alkylated amine product. vulcanchem.commasterorganicchemistry.com The initial reaction forms a C=N double bond, which is subsequently reduced to a C-N single bond. youtube.com
Catalytic Hydrogenation Procedures
Catalytic hydrogenation represents a specific and widely implemented form of reductive amination for producing this compound. In this procedure, hydrogen gas (H₂) is used as the reductant in the presence of a metal catalyst.
A prominent patented method outlines a high-purity synthesis involving the following steps:
Reaction of D-glucose and n-octylamine in a 1.05 molar ratio to generate a Schiff base. google.com
Addition of a co-catalyst/Raney Nickel system to catalytically hydrogenate the Schiff base. vulcanchem.comgoogle.com
The reaction is typically conducted at elevated temperature and pressure (e.g., 55-65°C and 1.2-1.4 MPa). google.com
Purification is achieved through cooling crystallization, centrifugal separation, and washing with a methanol-free mixed solvent. vulcanchem.comgoogle.com
This process is noted for its high yield and purity, as detailed in the table below.
| Parameter | Value | Reference |
| Reactants | D-glucose, n-octylamine | vulcanchem.comgoogle.com |
| Molar Ratio (Glucose:Amine) | 1.05 | google.com |
| Catalyst System | Co-catalyst/Raney Nickel | vulcanchem.comgoogle.com |
| Product Purity | Up to 99.5% | vulcanchem.comgoogle.com |
| Product Yield | Up to 76% | vulcanchem.comgoogle.com |
Alternative catalytic systems have also been investigated. One study demonstrated the use of a palladium complex on a magnesium oxide (MgO)-supported melamine-formaldehyde polymer for the catalytic hydrogenation of n-octylamine with D-glucose. researchgate.net Under optimal conditions (333 K, 1.5 MPa H₂ pressure), this method achieved a product yield of 57.6%. researchgate.net
Regioselective Synthesis Approaches
Regioselective synthesis aims to control the specific site of chemical modification on a multifunctional molecule like glucosamine. While direct synthesis of this compound primarily targets the C-2 amino group, regioselective strategies are crucial for creating specific derivatives or for syntheses starting from pre-formed glucosamine where other reactive groups (hydroxyls) are present. vulcanchem.com
These approaches often involve the use of protecting groups to temporarily block reactive sites, allowing a chemical reaction to occur at a specific, unprotected position. nih.gov For instance, in the broader context of glucosamine chemistry, phthaloyl groups are used to protect the amino group, enabling regioselective modifications at the hydroxyl groups. researchgate.net The reductive opening of 4,6-O-benzylidene acetals is another established technique that provides either 4-O-benzyl or 6-O-benzyl derivatives depending on the reagents used, demonstrating precise control over hydroxyl group availability. nih.gov
In the context of preparing N-octyl derivatives, regioselectivity ensures that the alkylation occurs specifically at the nitrogen atom. This is inherently achieved in the reductive amination of glucose, as the initial Schiff base formation occurs at the anomeric carbon. For derivatization, such as grafting octyl groups onto a chitosan (B1678972) (a polymer of glucosamine) backbone, protecting the amino groups with phthalic anhydride (B1165640) allows for specific modifications at the C-6 and C-3 hydroxyl positions before deprotection to yield the final amphiphilic product. scirp.org
Derivatization and Analog Generation for Research Purposes
Starting from glucosamine, a variety of N-alkyl and N-acyl derivatives can be synthesized. These analogs are instrumental in research for exploring structure-activity relationships and developing molecules with specific properties.
N-Alkyl Glucosamine Derivative Synthesis
The synthesis of N-alkyl glucosamine derivatives, including analogs other than n-octyl, commonly employs reductive alkylation. researchgate.netbeilstein-journals.org This method involves reacting an amino sugar, such as 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucose, with an appropriate aldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). researchgate.netbeilstein-journals.org This technique has been used to synthesize a range of mono- and di-N-alkylated derivatives.
| Parent Molecule | Alkylating Agent (Aldehyde) | Reducing Agent | Resulting N-Alkyl Group | Reference |
| 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucose | Formaldehyde | NaBH₃CN | Methyl | researchgate.net |
| 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucose | Acetaldehyde | NaBH₃CN | Ethyl | researchgate.net |
| 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucose | Propionaldehyde | NaBH₃CN | Propyl | researchgate.net |
| 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucose | Butyraldehyde | NaBH₃CN | Butyl | researchgate.net |
| 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucose | Hexanal | NaBH₃CN | Hexyl | researchgate.net |
| Diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside | Various Aldehydes | NaBH₃CN | Various N-Alkyls | beilstein-journals.org |
The resulting N-alkylated glucosamine derivatives can then be deacetylated if the free form is desired. researchgate.net This synthetic flexibility allows for the creation of a library of compounds with varying alkyl chain lengths to investigate properties such as antimicrobial activity. nih.gov
Synthesis of N-Acyl Glucosamine Derivatives
N-Acyl glucosamine derivatives are another important class of analogs. These are typically prepared by reacting glucosamine or glucosamine hydrochloride with acylating agents such as acid anhydrides or acid chlorides. rsc.orgug.edu.pl The choice of solvent and catalyst can direct the reaction. For example, using an acid anhydride in methanol (B129727) often leads to N-acylation, while using pyridine (B92270) as a solvent and catalyst can result in acylation of both the amino and hydroxyl groups (penta-acylation). rsc.orgug.edu.pl
Research has also explored the regioselective acylation of glucosamine derivatives to create molecules with tailored properties. rsc.org For instance, a library of ester derivatives was synthesized by introducing acyl functional groups to the 3-hydroxyl position of a protected N-acetyl glucosamine derivative, leading to the development of novel organogelators. rsc.orgrsc.org
| Starting Material | Acylating Agent | Product Type | Research Focus | Reference |
| Glucosamine Hydrochloride | Various Acid Chlorides | N-Acyl-D-glucosamines | General Synthesis | researchgate.net |
| D-Glucosamine | Fatty Acid Anhydrides | N-Acyl-D-glucosamines | General Synthesis | ug.edu.pl |
| D-Glucosamine | Fatty Acid Anhydrides in Pyridine | N-Acyl-tetra-O-acyl-D-glucosamines | General Synthesis | ug.edu.pl |
| Protected N-acetyl glucosamine | Various Acyl Groups | 3-O-esters of N-acetyl-d-glucosamine | Organogelators | rsc.orgrsc.org |
These synthetic methodologies provide access to a wide range of N-acyl glucosamine derivatives, enabling detailed studies into their chemical and physical properties. rsc.orgrsc.org
Preparation of Amphiphilic Glucosamine Derivatives
The synthesis of amphiphilic glucosamine derivatives like this compound is principally achieved through the reductive amination of D-glucose with n-octylamine. researchgate.net This method involves the formation of a Schiff base from the reaction of glucose and n-octylamine, which is then catalytically hydrogenated to yield the final product. vulcanchem.comgoogle.com The combination of the hydrophilic sugar moiety and the hydrophobic octyl chain confers the amphiphilic character to the molecule. vulcanchem.com
Research has also explored the synthesis of other amphiphilic chitosan derivatives by grafting long acyl chains onto the chitosan backbone, which is composed of β-(1-4)-linked glucosamine and N-acetyl glucosamine units. mdpi.comresearchgate.net These modifications often target the primary amine groups, which are more nucleophilic than the hydroxyl groups. mdpi.com
Catalytic Systems and Reaction Conditions in Synthesis Research
The synthesis of this compound is heavily reliant on catalytic processes to ensure high yield and purity. Research has focused on optimizing catalysts and reaction parameters to enhance the efficiency of the synthesis.
Role of Metal Catalysts (e.g., Raney Nickel, Palladium Complexes)
Metal catalysts are crucial for the hydrogenation step in the synthesis of this compound.
Raney Nickel : Historically, Raney nickel has been used as a catalyst for the hydrogenation of the Schiff base formed from D-glucose and n-octylamine. google.com It is a fine-grained solid composed mainly of nickel derived from a nickel-aluminum alloy. wikipedia.org The porous structure of Raney nickel provides a large surface area for catalysis. wikidoc.orgbyjus.com Early methods using Raney nickel reported low yields of 20-40%. google.com However, later improvements, such as the addition of promoters or co-catalysts, have significantly increased its effectiveness. google.com For instance, a co-catalyst/RaneyNi system has been patented that achieves high purity and yield. vulcanchem.comgoogle.com
Palladium Complexes : Palladium catalysts are also widely used for the synthesis of this compound. smolecule.com One method involves the catalytic hydrogenation of D-glucose with n-octylamine in ethanol (B145695) using a palladium catalyst under hydrogen pressure. smolecule.com Research has shown that a palladium complex of MgO-supported melamine-formaldehyde polymer exhibits good catalytic activity for this reaction. researchgate.net Palladium on magnesium oxide is another effective catalyst for this process. smolecule.com Heterogeneous palladium catalysts, such as palladium nanoclusters immobilized on functionalized supports, have been developed to improve activity, selectivity, and recyclability in various reactions. diva-portal.org
Table 1: Comparison of Catalytic Systems in this compound Synthesis
| Catalyst System | Description | Reported Advantages |
|---|---|---|
| Raney Nickel | A porous nickel catalyst derived from a Ni-Al alloy. wikipedia.orgwikidoc.org | Inexpensive and widely used for hydrogenation. bme.hu With promoters, can achieve high purity and yield. vulcanchem.comgoogle.com |
| Palladium on Magnesium Oxide | A palladium catalyst supported on magnesium oxide. smolecule.com | Used in catalytic hydrogenation to produce high-purity products. smolecule.com |
| Palladium complex of MgO-supported melamine-formaldehyde polymer | A palladium complex immobilized on a polymer support. researchgate.net | Shows good catalytic activity for the hydrogenation of n-octylamine with D-glucose. researchgate.net |
Optimization of Reaction Parameters (Temperature, Pressure, Solvents, Additives)
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound.
Temperature : The reaction temperature influences the rate and outcome of the synthesis. For the catalytic hydrogenation using a palladium complex, a temperature of 333 K (60°C) was found to be optimal. researchgate.net Another patented method specifies a reaction temperature of 55-65°C. google.com
Pressure : Hydrogen pressure is a key parameter in the catalytic hydrogenation step. A pressure of 1.2-1.4 MPa has been used in a method employing a Raney nickel system. google.com In another study with a palladium complex, a hydrogen pressure of 1.5 MPa was found to be optimal. researchgate.net
Solvents : The choice of solvent can affect the reaction. Ethanol is a commonly used solvent for the catalytic hydrogenation process. researchgate.netsmolecule.com A patented method also mentions the use of a mixed solvent containing no methanol for washing the final product to improve purity. google.com
Additives : Additives can enhance the catalytic activity and reaction yield. Triethylamine has been used as an additive in a reaction system with a palladium complex, leading to a higher yield. researchgate.net Another approach involves using a promoter/RaneyNi system to improve the catalytic hydrogenation of the Schiff base. google.com The molar ratio of the reactants, glucose and n-octylamine, is also a crucial parameter, with a ratio of 1.05 being reported in a high-purity synthesis method. vulcanchem.comgoogle.com
Yield and Purity Enhancement in Synthetic Routes
Efforts to enhance the yield and purity of this compound have led to significant improvements in the synthetic process. A patented method involving a co-catalyst/RaneyNi system reports a product yield of up to 76% and a purity of up to 99.5%. vulcanchem.comgoogle.com This method includes steps such as cooling crystallization, centrifugal separation, and washing with a specific mixed solvent to achieve this high level of purity. vulcanchem.comgoogle.com In a different study using a palladium complex catalyst, the highest reported yield was 57.6%. researchgate.net
Table 2: Optimized Reaction Parameters and Outcomes
| Catalyst System | Temperature | Pressure | Solvent | Additives/Molar Ratio | Yield | Purity |
|---|---|---|---|---|---|---|
| Co-catalyst/RaneyNi system | 55-65 °C google.com | 1.2-1.4 MPa google.com | Not specified | Glucose:n-octylamine (1.05 molar ratio) vulcanchem.comgoogle.com | up to 76% vulcanchem.comgoogle.com | up to 99.5% vulcanchem.comgoogle.com |
| Palladium complex of MgO-supported melamine-formaldehyde polymer | 333 K (60 °C) researchgate.net | 1.5 MPa researchgate.net | Ethanol researchgate.net | Triethylamine researchgate.net | 57.6% researchgate.net | Not specified |
Despite a comprehensive search for scientific literature on the chemical compound this compound, there is a significant lack of publicly available, detailed research findings specifically pertaining to its physicochemical and supramolecular behavior in model systems as outlined in the requested article structure.
The available information confirms that this compound, also known by its synonym N-Octyl-D-Glucamine (CAS Number: 23323-37-7), is a non-ionic surfactant. Its amphiphilic nature, stemming from a hydrophobic n-octyl chain and a hydrophilic glucosamine headgroup, enables it to reduce surface tension and form micelles in aqueous solutions, making it useful as a solubilizing agent, emulsifier, and detergent.
However, specific quantitative data required to populate the requested sections and subsections of the article are not available in the reviewed literature. This includes:
Critical Micelle Concentration (CMC): No specific experimentally determined CMC value for this compound was found.
Aggregation Number and Micelle Size: There is no available data on the aggregation number or the hydrodynamic radius/micelle size for this particular surfactant.
Micelle Shape and Structural Dynamics: Information regarding the specific shape (e.g., spherical, prolate ellipsoid) and dynamic properties of this compound micelles is absent from the searched scientific papers.
Temperature-Induced Micellar Transitions: No studies detailing the effect of temperature on the micellar behavior, such as the determination of a cloud point or other temperature-dependent transitions, were identified for this compound.
Surface Tension Measurements and Adsorption Phenomena: While it is established that this compound exhibits surface activity, specific data tables of surface tension as a function of concentration or detailed adsorption characteristics at interfaces could not be located.
Detailed research on the micellization thermodynamics and interfacial properties is readily available for closely related compounds, such as n-octyl-β-D-glucopyranoside (OG) and N-octanoyl-β-D-glucosylamine (NOGA). However, due to the strict instruction to focus solely on this compound, the data for these related but structurally distinct compounds cannot be used.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline for this compound based on the currently accessible scientific literature.
Physicochemical and Supramolecular Behavior in Model Systems
Interfacial Activity and Adsorption Phenomena
Wettability of Hydrophobic Surfaces
N-(n-Octyl) Glucosamine (B1671600), specifically the n-octyl-β-D-glucopyranoside isomer, demonstrates a notable ability to alter the properties of hydrophobic surfaces. Its adsorption onto these surfaces, even at concentrations below its critical micelle concentration (cmc), leads to a decrease in surface hydrophobicity. nih.gov Studies have shown that while the extent of adsorption is somewhat limited at these low concentrations, it is sufficient to reduce the force required to separate two such surfaces from each other in an aqueous environment. nih.gov
The effectiveness of N-(n-Octyl) Glucosamine as a wetting agent is influenced by its purity. Comparative studies have indicated that technical-grade mixtures of octyl glucosides can be better wetting agents, resulting in lower contact angles and higher wetting tension on hydrophobic surfaces than the pure n-octyl-β-D-glucopyranoside compound. researchgate.net Despite this, the pure form is highly effective; for instance, it has been shown to successfully lower the hydrophobicity of various types of soft contact lenses. nih.gov This modification of surface properties is critical in applications where preventing microbial colonization is essential, as reduced hydrophobicity can hinder bacterial adhesion. nih.govwikipedia.org
Formation of Stable Thin Films (e.g., Newton Black Films)
This compound plays a crucial role in the formation and stability of thin liquid films, particularly Newton black films (NBFs). These films are molecularly thin structures where the two liquid-air interfaces are in close contact. Research demonstrates that for n-octyl-β-glucoside at concentrations near its critical micelle concentration (cmc), stable Newton black films are formed. acs.orgdiva-portal.org
The primary stabilizing forces in these nonionic surfactant films are not the electrostatic double-layer forces commonly observed at lower concentrations or with ionic surfactants. acs.orgdiva-portal.org Instead, the stability of Newton black films formed with this compound is attributed to steric and hydration forces. acs.orgdiva-portal.org The glucose headgroups of the surfactant molecules orient at the interface, creating a repulsive force that prevents the film from thinning further and rupturing. Studies comparing pure n-octyl-β-D-glucopyranoside to technical mixtures have found that the pure compound is more efficient at generating these highly stable Newton black films. researchgate.net
Interactions with Lipid Bilayers and Model Membranes
The interaction of this compound with lipid bilayers is a cornerstone of its utility in membrane biochemistry. As a nonionic detergent, it is widely used to solubilize and purify membrane proteins due to its ability to disrupt the lipid bilayer environment without typically denaturing the proteins. wikipedia.orgdojindo.com
Solubilization Mechanisms of Supported Lipid Bilayers
The solubilization of supported lipid bilayers by this compound is a concentration-dependent process that can be visualized using techniques like time-lapse atomic force microscopy (AFM). nih.gov The mechanism varies significantly depending on whether the surfactant concentration is below or above its critical micelle concentration (CMC), which is approximately 24-26 mM. nih.govagscientific.com
Below CMC: At concentrations lower than the CMC, this compound does not solubilize the entire bilayer. Instead, it partitions into the membrane, leading to more subtle structural changes. nih.gov
Above CMC: When the concentration exceeds the CMC, the detergent provokes the complete and immediate desorption of the entire lipid bilayer from its solid support. nih.gov
This behavior underscores the detergent's efficacy in disrupting membrane structures for biochemical applications.
Effects on Lipid Domain Organization
This compound has a profound effect on the organization of lipid domains within model membranes. In mixed lipid bilayers, such as those composed of dioleoylphosphatidylcholine (DOPC) and dipalmitoylphosphatidylcholine (DPPC), distinct fluid (DOPC) and gel-phase (DPPC) domains can coexist.
Even at concentrations below the CMC, where the bilayer remains intact, this compound induces significant reorganization. Time-lapse AFM experiments have shown that the detergent causes the immediate dissolution of the gel-phase DPPC domains into the fluid DOPC matrix. nih.gov This finding is interpreted as a disorganization of the tight molecular packing of the DPPC molecules, induced by the insertion of the detergent molecules into the bilayer. nih.gov
| Detergent Concentration | Effect on Supported Lipid Bilayer (DOPC/DPPC) |
| Below CMC | No complete solubilization of the bilayer. |
| Gel-phase DPPC domains are instantly dissolved into the fluid DOPC matrix. | |
| Above CMC | Complete and immediate desorption of the entire bilayer. |
Table based on findings from time-lapse atomic force microscopy studies. nih.gov
Detergent-Induced Bilayer Desorption and Redeposition
A unique characteristic of the interaction between this compound and supported lipid bilayers is the phenomenon of desorption followed by redeposition. As established, concentrations above the CMC lead to the rapid and complete removal of the bilayer from the substrate (e.g., mica). nih.gov
However, the process does not end there. After a period, small patches of lipid material begin to reappear and adsorb onto the bare substrate surface. nih.gov This redeposition activity, combined with fusion events between the patches, progressively leads to the recovery of a continuous, intact bilayer. This remarkable property provides insight into the dynamic nature of detergent-lipid interactions and is a key factor in its use for membrane protein reconstitution protocols. nih.gov
Amphiphilic Behavior and Lipid Interaction Studies
The actions of this compound are rooted in its amphiphilic nature, possessing a hydrophilic glucose headgroup and a hydrophobic octyl tail. dojindo.com This structure allows it to interact with both the aqueous environment and the hydrophobic lipid components of cell membranes.
Above its CMC, this compound molecules self-assemble into micelles, which are small, uniform aggregates with a hydrophobic core and a hydrophilic exterior. dojindo.comagscientific.com These micelles are crucial for solubilizing membrane proteins. They effectively mimic the lipid bilayer, with the hydrophobic regions of the protein embedding into the micelle's core, while the protein's hydrophilic portions remain exposed to the aqueous solution. agscientific.com This process extracts the protein from the cell membrane and keeps it soluble in a non-native, yet functional, environment. The relatively high CMC and small micelle size of this compound make it readily removable by dialysis, a significant advantage in protein purification protocols. dojindo.com
| Property | Value |
| Critical Micelle Concentration (CMC) | 24 - 26 mM |
| Aggregation Number | 27 |
| Micelle Molecular Weight | ~8,000 g/mol |
| Cloud Point | >100°C |
Table of physicochemical properties of this compound. agscientific.com
Applications As a Research Tool in Biochemical and Biophysical Studies
Membrane Protein Solubilization and Stabilization
The primary application of N-(n-Octyl) Glucosamine (B1671600) in biochemical research is the solubilization and stabilization of membrane-embedded proteins. Detergents, upon reaching a specific concentration known as the critical micelle concentration (CMC), form spherical assemblies called micelles. peakproteins.com These micelles have a hydrophobic core that shields the transmembrane domains of proteins from the aqueous environment, thereby extracting them from the native membrane. peakproteins.comsigmaaldrich.com
Efficacy in Extracting Integral Membrane Proteins
N-(n-Octyl) Glucosamine has demonstrated considerable efficacy in solubilizing integral membrane proteins from various biological sources. Research has shown its capability to solubilize a substantial amount of membrane protein from bacteria such as Streptococcus faecalis and Escherichia coli. nih.govnih.gov The effectiveness of a detergent in protein extraction is crucial for obtaining sufficient yields for subsequent analysis. researchgate.netnih.gov The process generally follows a three-stage model where detergent monomers first insert into the lipid bilayer, which then becomes saturated, leading to the formation of lipid-detergent mixed micelles that contain the protein of interest. researchgate.net
Preservation of Protein Bioactivity and Functional Properties
A key advantage of this compound is its ability to solubilize proteins while preserving their native structure and function. Studies on membrane-associated enzymes from Streptococcus faecalis, such as ATPase and NADH dehydrogenase, have shown that solubilization with this detergent occurs without the loss of their catalytic activities. nih.gov This preservation is critical for functional assays, enzymatic studies, and ensuring that the isolated protein is in a biologically relevant conformation. Non-ionic detergents are specifically chosen for their ability to break lipid-lipid and lipid-protein interactions without disrupting the protein-protein interactions essential for maintaining the protein's tertiary and quaternary structure. sigmaaldrich.com
Non-Denaturing Solubilization Characteristics
The non-denaturing nature of this compound is a primary reason for its extensive use in membrane biochemistry. researchgate.netnih.gov A good detergent for protein extraction must prevent denaturation through unfolding and avoid aggregation. researchgate.netnih.gov this compound and related sugar-based surfactants are valued because they solubilize membrane proteins while minimizing the risk of denaturation. researchgate.net This characteristic makes them superior to harsher, ionic detergents for studies requiring functionally intact proteins.
Comparison with Other Nonionic Detergents
While effective, this compound is one of many nonionic detergents available to researchers, each with distinct properties. Its performance is often compared with other detergents to find the optimal conditions for a specific protein.
For instance, n-Dodecyl-β-D-Maltopyranoside (DDM) is currently one of the most widely used detergents, often considered gentler than n-Octyl-β-D-glucopyranoside (OG) for more sensitive proteins like G-protein coupled receptors (GPCRs). peakproteins.commdpi.com OG has a significantly higher CMC (~20 mM) compared to DDM (0.15 mM), which means larger quantities are needed to maintain protein solubility during purification. peakproteins.com
When compared to Triton X-100, another non-ionic detergent, OG shows remarkably different mechanisms of membrane solubilization at the microscopic level, even though their macroscopic behavior appears similar. researchgate.net Another related compound, n-octyl-beta-D-thioglucopyranoside, has a solubilizing power equivalent to OG but is more stable and offers a wider concentration range for successful protein reconstitution. nih.gov
| Detergent | Class | Critical Micelle Concentration (CMC) | Micelle Molecular Weight (kDa) | Key Characteristics |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic (Glucoside) | ~20 mM (0.53%) mdpi.com | ~25 mdpi.com | High CMC; can be harsh on sensitive proteins. peakproteins.com |
| n-Dodecyl-β-D-maltopyranoside (DDM) | Non-ionic (Maltoside) | 0.15 mM peakproteins.com | - | Very popular; considered gentler than OG. peakproteins.commdpi.com |
| Triton X-100 | Non-ionic (Polyoxyethylene) | 0.01% (0.2 mM) mdpi.com | 60-90 mdpi.com | Aromatic ring interferes with UV protein quantification. mdpi.com |
| n-Octyl-β-D-thioglucopyranoside | Non-ionic (Thioglucoside) | 9 mM nih.gov | - | More stable than OG; wider reconstitution range. nih.gov |
| Lauryldimethylamine-N-Oxide (LDAO) | Zwitter-ionic | - | - | Considered a harsher detergent; often yields well-diffracting crystals. mdpi.com |
Membrane Protein Reconstitution Methodologies
Following solubilization, it is often necessary to reconstitute the purified membrane protein into a lipid environment, such as liposomes, that mimics the native cell membrane. This is essential for many functional studies and for structural analysis techniques like solid-state NMR. nih.gov
Detergent Dilution Procedures for Liposome Reconstitution
Detergent dilution is a common and effective method for reconstituting membrane proteins into liposomes. nih.gov The fundamental principle involves mixing the detergent-solubilized protein with pre-formed liposomes. The mixture is then diluted below the detergent's CMC. aston.ac.uk This dilution causes the micelles to dissociate, and the detergent monomers are gradually removed, prompting the membrane protein to insert into the lipid bilayer of the liposomes. nih.govaston.ac.uk
The successful reconstitution of the melibiose (B213186) carrier from E. coli into liposomes has been demonstrated using this technique with n-octyl-beta-D-thioglucopyranoside. nih.gov Research showed that a specific concentration range of the detergent was critical for successful reconstitution. nih.gov For this particular detergent, the effective range was found to be considerably wider (45-70 mM) than that for n-octyl-glucoside (43-46 mM), leading to more reproducible outcomes. nih.gov The process often involves dialysis to efficiently remove the detergent from the proteoliposome solution. nih.govaston.ac.uk
Optimization of Reconstitution Conditions
The successful reconstitution of membrane proteins into artificial lipid bilayers, such as liposomes, is a critical step for many functional studies. This compound plays a pivotal role in this process, and the optimization of its concentration is key to achieving functional proteoliposomes.
The reconstitution process typically involves solubilizing both the purified membrane protein and the lipids with a detergent, followed by the removal of the detergent to allow the formation of a lipid bilayer with the protein correctly inserted. The high critical micelle concentration (CMC) of this compound, which is the concentration at which detergent monomers begin to form micelles, is a significant advantage in this context. A high CMC facilitates the removal of the detergent by methods such as dialysis or the use of adsorbent beads (e.g., Bio-Beads).
The initial ratio of detergent to lipid and protein is a critical parameter. A sufficient concentration of this compound is required to fully solubilize the lipids and the protein into mixed micelles. As the detergent is gradually removed, the lipid molecules self-assemble into a bilayer, incorporating the membrane protein in its active conformation. The rate of detergent removal can also influence the size and homogeneity of the resulting proteoliposomes. Rapid dilution of the detergent-protein-lipid mixture to a concentration below the CMC is another effective method for triggering the formation of proteoliposomes. The optimization of these conditions, including the precise concentration of this compound, is often determined empirically for each specific protein and lipid system to ensure maximal functional incorporation.
| Parameter | Optimal Range/Condition | Rationale |
| This compound Concentration | Above CMC during solubilization | Ensures complete solubilization of lipids and protein into mixed micelles. |
| Detergent Removal Method | Dialysis, Bio-Beads, or Rapid Dilution | Gradual or rapid removal of the detergent below its CMC triggers the self-assembly of proteoliposomes. |
| Lipid-to-Protein Ratio | Varies depending on the protein | Optimized to achieve the desired density of protein in the reconstituted membrane. |
Applications in Structural Biology
The determination of the three-dimensional structure of membrane proteins provides invaluable insights into their function. This compound has been instrumental in advancing the field of membrane protein structural biology.
Facilitation of Membrane Protein Crystallization
Obtaining well-ordered crystals of membrane proteins is a major bottleneck in X-ray crystallography. This compound is one of the most widely used detergents for this purpose due to its ability to form stable and homogeneous protein-detergent complexes (PDCs). thermofisher.com These PDCs are the fundamental units that pack into a crystal lattice.
The size and shape of the detergent micelle surrounding the hydrophobic transmembrane domain of the protein are critical for promoting the necessary intermolecular contacts for crystallization. The relatively small and uniform micelle size of N-(n--Octyl) Glucosamine is often advantageous. thermofisher.com Furthermore, its high CMC allows for its easy removal by dialysis, which can be a crucial step in the crystallization process. mdpi.com Research has shown that this compound can also positively influence the crystallization of soluble proteins by reducing non-specific aggregation and promoting the growth of larger, higher-quality crystals.
Preparation of Stable Protein Samples for Structural Analysis
Beyond crystallization, this compound is extensively used to prepare stable and monodisperse samples of membrane proteins for other structural techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
For cryo-EM, the protein must be maintained in its native conformation in a thin layer of vitreous ice. This compound is used to solubilize and purify the membrane protein, after which it can be reconstituted into other membrane-mimicking systems like nanodiscs for structural analysis. In solution NMR studies, the protein-detergent complex must be small enough to tumble sufficiently rapidly in solution to obtain high-resolution spectra. The small micelle size of this compound makes it a suitable choice for NMR studies of smaller membrane proteins or isolated domains. researchgate.net The stability imparted by this compound during the lengthy purification and sample preparation processes is crucial for obtaining high-quality structural data.
Utility in Biochemical Assays and Extraction Protocols
This compound's mild, non-denaturing properties make it a valuable component in various biochemical assays and protein extraction procedures where the preservation of protein structure and function is paramount.
Use in Immunoprecipitation Techniques
Immunoprecipitation (IP) is a powerful technique for isolating a specific protein from a complex mixture using an antibody. For membrane proteins, and even for some soluble protein complexes, the choice of detergent in the lysis buffer is critical to solubilize the target protein while maintaining the antibody-antigen interaction and any associated protein-protein interactions.
This compound is often included in IP lysis buffers because it effectively solubilizes membranes without disrupting most protein-protein interactions. mdpi.com Its non-ionic nature minimizes interference with the antibody-antigen binding. Studies have demonstrated that using this compound at concentrations above its CMC can significantly improve the selectivity and sensitivity of immunoprecipitation, particularly for the enrichment of low-abundance post-translationally modified proteins, such as those that are tyrosine phosphorylated. ugr.es
| Component | Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent to maintain a stable pH. |
| NaCl | 150 mM | To maintain physiological ionic strength. |
| This compound | 1% (w/v) | Solubilizes membranes and maintains protein in a native state. |
| Protease and Phosphatase Inhibitors | Varies | To prevent degradation and dephosphorylation of the target protein. |
Enzyme Stabilization in Diagnostic Assays
The stability of enzymes is a critical factor in the reliability and shelf-life of diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs) and other enzyme-based biosensors. Non-ionic detergents, including alkyl glucosides, are known to have a stabilizing effect on some enzymes. mdpi.com
While anionic surfactants can often lead to enzyme unfolding and deactivation, non-ionic surfactants like this compound can help preserve the native conformation and activity of enzymes in aqueous solutions. mdpi.com This is particularly important in diagnostic kits where enzymes may be stored for extended periods or subjected to various environmental conditions. By preventing aggregation and denaturation, this compound can contribute to the accuracy and reproducibility of enzyme-based diagnostic tests. Its presence can help maintain the enzyme in a soluble and active state, ensuring a consistent and reliable signal generation in the assay. agscientific.com
Extraction of Chromophores and Enzyme Markers
This compound, often referred to in biochemical literature as n-octyl-β-D-glucopyranoside (OG), is a non-ionic detergent widely utilized in membrane biochemistry for the solubilization and purification of integral membrane proteins, which include many enzyme markers and chromophore-containing proteins. nih.govwikipedia.org Its effectiveness stems from its amphipathic nature, possessing a hydrophilic glucose head group and a hydrophobic octyl tail. This structure allows it to disrupt the lipid bilayer of cell membranes and form mixed micelles with membrane lipids and proteins, thereby extracting them into a soluble form. peakproteins.com
The primary advantage of this compound in these applications is its ability to solubilize membrane proteins while often preserving their native structure and biological activity. researchgate.net This characteristic is crucial when the goal is to study the function of enzyme markers. Research has shown its successful application in solubilizing bacterial membrane proteins without the loss of monitored enzyme activities, such as ATPase and NADH dehydrogenase. nih.gov The detergent is considered mild and is less likely to cause protein denaturation compared to harsher, ionic detergents. researchgate.net
When used for protein extraction, this compound is typically used at concentrations above its critical micelle concentration (CMC), which is approximately 25 mM. wikipedia.org At these concentrations, the detergent monomers assemble into micelles that can effectively sequester the hydrophobic domains of membrane proteins, shielding them from the aqueous environment. peakproteins.com The relatively high CMC of this compound is also an advantage in downstream purification steps, as it can be easily removed from protein extracts by methods such as dialysis. nih.govresearchgate.net This feature is particularly important for reconstitution experiments or for analyses where the presence of detergent would be interfering. bioservuk.com
While less explicitly documented for a broad range of individual chromophores, the same principles of membrane protein solubilization apply to chromophore-containing proteins (e.g., cytochromes, rhodopsins). The ability of detergents like this compound to solubilize these complex proteins from the membrane environment is a standard procedure in their study. interchim.fr The mild nature of the detergent helps in maintaining the intricate structure of the protein which is often essential for the chromophore's spectral properties and function.
Role in Advanced Drug Delivery System Research (Focus on Carrier Science)
The amphiphilic structure of this compound makes it and its derivatives valuable components in the research and development of advanced drug delivery systems. The self-assembly of such molecules into micellar structures provides a versatile platform for the encapsulation and targeted delivery of therapeutic agents, particularly those with poor water solubility.
Formation of Polymeric Micelles for Hydrophobic Drug Encapsulation
Polymeric micelles are nanosized, core-shell structures that self-assemble from amphiphilic block copolymers in an aqueous solution. In systems involving glucosamine derivatives, a hydrophilic sugar moiety can form the outer shell, or corona, while a hydrophobic portion, such as an octyl chain, forms the inner core. This architecture is highly suitable for encapsulating hydrophobic drugs, which have low bioavailability due to their poor solubility in aqueous physiological fluids.
The formation of these micelles is a spontaneous process driven by the minimization of free energy. The hydrophobic tails of the amphiphiles aggregate to form a core that is shielded from the surrounding water, while the hydrophilic heads form a stabilizing shell that interfaces with the aqueous environment. Hydrophobic drugs can be loaded into these micelles, typically during the self-assembly process, where they partition into the hydrophobic core. This encapsulation effectively solubilizes the drug, protecting it from degradation and enabling its transport through the bloodstream.
Influence of Chemical Structure on Micellar Properties and Loading Efficiency
The chemical structure of the amphiphilic polymer, including components like this compound, has a profound impact on the resulting micellar properties and their efficiency as drug carriers. Key properties such as the critical micelle concentration (CMC), particle size, and drug loading capacity are directly influenced by the molecular architecture.
The balance between the hydrophilic (glucosamine) and hydrophobic (n-octyl) parts of the molecule is critical. An increase in the hydrophobicity, for instance, by increasing the length of the alkyl chain or the degree of substitution of hydrophobic moieties, generally leads to a lower CMC. A lower CMC indicates greater stability of the micelles upon dilution in the bloodstream.
Drug loading efficiency (DLE) and drug loading content (DLC) are also heavily dependent on the chemical structure. The size and hydrophobicity of the micellar core determine how much of a hydrophobic drug can be encapsulated. A larger and more hydrophobic core typically results in a higher loading capacity for hydrophobic drugs. The interaction between the drug and the core-forming polymer chains also plays a significant role. For example, in studies with octyl-modified serum albumin, increasing the degree of substitution with octyl groups enhanced the drug-loading capacity for paclitaxel (B517696) due to the increased hydrophobicity of the micellar core.
Table 1: Influence of Hydrophobic Modification on Micellar Properties (Illustrative Example)
| Degree of Substitution (DS) of Octyl Group | Critical Micelle Concentration (CMC) (mg/L) | Drug Loading (wt%) | Entrapment Efficiency (%) | Micelle Size (nm) |
| Low | 30.1 | Low | Moderate | ~153 |
| Medium | 22.5 | Moderate | High | ~140 |
| High | 14.7 | 33.1 | 90.5 | ~123 |
Note: Data is illustrative and based on trends observed for octyl-modified albumin systems as a proxy to demonstrate the principles.
Modulation of Release Behavior from Micellar Systems
An essential feature of an effective drug delivery system is the ability to control the release of the therapeutic agent at the target site. Micellar systems derived from molecules like this compound can be designed to modulate drug release in response to specific triggers or through controlled diffusion.
The release of a drug from a micelle is governed by several factors, including the stability of the micelle, the partitioning of the drug between the core and the surrounding medium, and the degradation of the polymer carrier. The interactions between the drug and the hydrophobic core are particularly important; stronger hydrophobic interactions will generally lead to a slower, more sustained release profile.
In some advanced systems, the release can be triggered by environmental stimuli such as a change in pH. For example, micelles can be designed to be stable at the physiological pH of blood (pH 7.4) but to dissociate in the more acidic environment of tumor tissues or intracellular compartments like endosomes and lysosomes. This pH-sensitivity can be engineered into the polymer structure, leading to a "smart" release system that preferentially delivers the drug to the target site, enhancing therapeutic efficacy and reducing systemic toxicity.
Stability of Loaded Micellar Systems
The stability of drug-loaded micelles is a critical parameter for their successful application in vivo. Micelles must be stable enough to circulate in the bloodstream and reach their target tissue without prematurely releasing their drug cargo. Stability is typically assessed in two forms: thermodynamic stability and kinetic stability.
Thermodynamic stability is related to the CMC. As mentioned, a low CMC is desirable, as it means the micelles will not readily dissociate upon the significant dilution they experience when entering the bloodstream. The incorporation of a hydrophobic drug into the micellar core can sometimes increase the stability of the system by enhancing the hydrophobic interactions within the core.
Kinetic stability refers to the rate at which the micelles dissociate. This is influenced by the strength of the intermolecular forces within the core and the corona. A densely packed core, resulting from strong hydrophobic interactions, can slow down the rate of micelle disassembly and drug release. The hydrophilic shell, often composed of polymers like polyethylene (B3416737) glycol (PEG) in more complex systems, provides steric stabilization, preventing aggregation of the micelles and their uptake by the reticuloendothelial system, which prolongs their circulation time. The stability of the loaded system is therefore a complex interplay between the properties of the amphiphilic carrier, the encapsulated drug, and the physiological environment.
Computational and Theoretical Investigations
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations have proven to be a powerful tool for investigating the structure, dynamics, and interactions of N-(n-Octyl) Glucosamine (B1671600) and its derivatives at an atomic level. These computational studies provide insights that complement experimental findings.
Characterization of N-(n-Octyl) Glucosamine Aggregate Structure
MD simulations have been employed to characterize the aggregation behavior of this compound and related alkyl glycosides in aqueous solutions. These simulations reveal that these molecules self-assemble into complex, non-spherical aggregates. The shape and size of these aggregates are influenced by factors such as the concentration of the surfactant.
Studies on similar compounds, such as n-octyl-β-D-glucopyranoside, indicate that the resulting micelles are often prolate ellipsoids rather than perfect spheres. The packing of the molecules within these aggregates is a dynamic process, with the hydrophobic octyl chains forming a core that is shielded from the aqueous environment by the hydrophilic glucosamine headgroups. The surface of these aggregates is typically rough and irregular, with some portions of the hydrophobic core potentially being exposed to the solvent.
| Aggregate Property | Description | Simulation Details |
|---|---|---|
| Overall Shape | Predominantly non-spherical, often described as prolate ellipsoids. | All-atom MD simulations in explicit solvent. |
| Core | Composed of the hydrophobic n-octyl chains, shielded from the aqueous phase. | Analysis of radial distribution functions and solvent accessible surface area. |
| Surface | Characterized by the hydrophilic glucosamine headgroups and is generally rough and uneven. | Visual inspection of simulation trajectories and surface area calculations. |
| Stability | Aggregates of sufficient size (e.g., 10 or more molecules) remain stable over nanosecond-scale simulations. | Monitoring of aggregate integrity and lipid escape events over the simulation time. |
Analysis of Inter- and Intramolecular Hydrogen Bonding
Hydrogen bonding plays a crucial role in the structure and stability of this compound aggregates. MD simulations allow for a detailed analysis of both inter- and intramolecular hydrogen bonds.
Intermolecular hydrogen bonds are primarily formed between the hydroxyl and amine groups of the glucosamine headgroups and the surrounding water molecules. These interactions are essential for stabilizing the aggregate in an aqueous environment. Additionally, hydrogen bonds can form between adjacent glucosamine headgroups within the aggregate, contributing to its cohesiveness.
Intramolecular hydrogen bonds can occur within a single this compound molecule, for instance, between the hydroxyl groups of the glucose ring. Studies on related quaternized chitosan (B1678972) derivatives have shown that intramolecular hydrogen bonds within the glucosamine unit can lead to distortions of the typical chair conformation of the sugar ring. worldscientific.com The formation of these intramolecular hydrogen bonds is often in competition with the formation of intermolecular hydrogen bonds with water. worldscientific.com
Ab initio molecular dynamics simulations on glucosamine in aqueous solution have shown that the hydroxyl groups form stable hydrogen bonds with water molecules, with strengths ranging from weak to intermediate. nih.gov The amino group also forms hydrogen bonds with water, which can range from weak to strong. nih.gov
Dynamic Amphiphilic Behavior of Derivatives
MD simulations have been used to investigate the dynamic amphiphilic behavior of derivatives of this compound, such as N-octyl-N-quaternized chitosan. worldscientific.com These simulations show that chemical modifications, like quaternization, can alter the molecule's flexibility and hydrogen bonding patterns. For instance, quaternization of the chitosan backbone has been found to decrease intrachain hydrogen bond formation, leading to a less rigid structure. worldscientific.com
Solvent Interaction Studies
The interaction of this compound aggregates with the surrounding solvent, typically water, is a key area of investigation in MD simulations. These studies reveal how water molecules are structured around the hydrophilic glucosamine headgroups. The hydroxyl and amine groups of the glucosamine moiety are capable of forming multiple hydrogen bonds with water, creating a hydration shell around the aggregate. worldscientific.com
The orientation of the glucosamine headgroups at the aggregate-water interface is such that the polar groups are exposed to the solvent, while the nonpolar parts of the sugar ring are more shielded. This arrangement maximizes the favorable interactions with water and minimizes the exposure of hydrophobic surfaces, which is the primary driving force for micelle formation.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and properties of this compound and its derivatives.
Density Functional Theory (DFT) Studies on Glucosamine Derivatives
DFT calculations have been performed on glucosamine and its derivatives to investigate their geometric and electronic properties. These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors.
For glucosamine, DFT calculations have been used to determine net atomic charges, bond lengths, and dipole moments. These calculations show a migration of charge from carbon atoms to the more electronegative oxygen and nitrogen atoms. The distribution of charges and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help in identifying the most reactive sites within the molecule.
A DFT study on the closely related n-octyl-α/β-d-mannopyranoside revealed the presence of intramolecular hydrogen bonds and analyzed their nature using Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses. researchgate.net Such studies provide insights into the conformational stability conferred by these non-covalent interactions.
| Calculated Property | Methodology | Key Findings for Glucosamine/Derivatives |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-31G) | Provides the most stable three-dimensional structure of the molecule. |
| Net Atomic Charges | Mulliken Population Analysis | Reveals charge distribution, with negative charges on oxygen and nitrogen atoms and positive charges on carbons. |
| Bond Lengths | DFT Geometry Optimization | Provides precise bond distances within the molecule. |
| Dipole Moment | DFT Calculations | Indicates the overall polarity of the molecule. |
| HOMO-LUMO Energies | DFT Calculations | Helps in understanding the electronic transitions and chemical reactivity. |
| Intramolecular H-Bond Analysis | AIM and NBO Analyses | Characterizes the nature and strength of intramolecular hydrogen bonds. researchgate.net |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the electronic structure of molecules by translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonds. wisc.eduq-chem.com This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within a molecule. q-chem.comyoutube.com For this compound, NBO analysis can elucidate the intramolecular interactions that govern its conformation and reactivity.
A key application of NBO analysis in molecules similar to this compound, such as N-acetyl-α-d-glucosamine (α-GlcNAc), is the characterization of intramolecular hydrogen bond networks. acs.orgnih.gov Studies on α-GlcNAc have utilized second-order perturbation theory within NBO analysis to calculate the strength of these hydrogen bonds. uva.es For instance, the interaction between a lone pair on an oxygen atom (the donor) and an antibonding orbital of a nearby hydroxyl group (the acceptor) can be quantified to understand conformational preferences. acs.org In α-GlcNAc, a strong intramolecular hydrogen bond between the hydroxyl group at the C3 position and the oxygen of the N-acetyl group has been identified as a dominant factor in its conformational landscape. acs.orgnih.gov
Table 1: Potential NBO Donor-Acceptor Interactions in this compound
| Donor NBO (Lone Pair) | Acceptor NBO (Antibonding Orbital) | Potential Interaction |
| O (hydroxyl) | σ* (C-H) | Hyperconjugation |
| O (hydroxyl) | σ* (O-H) | Intramolecular Hydrogen Bond |
| N (amino) | σ* (C-H) | Hyperconjugation |
| O (ring ether) | σ* (C-C) | Ring stabilization |
Conformational Analysis (e.g., Chair Conformation Distortion)
The conformational flexibility of this compound is largely centered around the pyranose ring of the glucosamine headgroup and the rotational freedom of the n-octyl tail. The six-membered pyranose ring is not planar and, to minimize angle and torsional strain, adopts puckered conformations. researchgate.net The most stable and predominant conformation for glucosamine and its derivatives is the chair conformation, specifically the 4C1 chair. acs.orgnih.govresearchgate.net In this conformation, the bulky substituents, including the n-octylamino group and the hydroxymethyl group, tend to occupy equatorial positions to minimize steric hindrance. acs.orgnih.gov
While the 4C1 chair is the most energetically favorable, distortions can occur. Molecular dynamics simulations of related compounds, such as N-octyl-N-quaternized chitosan derivatives, have shown that intramolecular hydrogen bonding can cause a distortion of the usual chair conformation. worldscientific.com For this compound, the network of hydrogen bonds between the hydroxyl groups and the amino group can influence the puckering of the ring.
Furthermore, the flexibility of the n-octyl chain and its interaction with the glucosamine headgroup can also play a role. The orientation of the n-octyl group relative to the pyranose ring is defined by the glycosidic torsion angles. Different orientations can lead to subtle changes in the chair conformation to accommodate the alkyl chain and optimize intramolecular interactions.
Conformational analyses of N-acetyl glucosamine derivatives have been performed using a combination of molecular dynamics (MD) simulations and experimental data from residual dipolar couplings (RDCs) and Nuclear Overhauser Effects (NOEs). nih.gov These studies consider the existence of different conformer ratios in solution, highlighting the dynamic nature of the molecule. nih.gov Such an approach for this compound would provide a comprehensive understanding of its conformational landscape, including the potential for minor populations of other conformations like the boat or skew-boat, although these are generally much less stable. researchgate.net
Table 2: Comparison of Cyclohexane (B81311) Ring Conformations and Their Relative Stabilities
| Conformation | Relative Energy (kJ/mol) | Key Strain Features |
| Chair | 0 | Staggered, minimal strain |
| Twist-Boat | 23 | Reduced torsional and steric strain compared to boat |
| Boat | 29 | Eclipsing bonds, flagpole hydrogen interactions |
| Half-Chair | 45 | Significant angle and torsional strain |
Data adapted from general cyclohexane conformational analysis and represents a model for the pyranose ring.
Modeling of Supramolecular Assemblies
Prediction of Micelle Shape and Packing Properties
Above its critical micelle concentration (CMC), this compound, like other amphiphilic molecules, self-assembles in aqueous solutions to form micelles. Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for predicting the structural properties of these aggregates.
Simulations of the closely related surfactant n-octyl-β-D-glucopyranoside have shown that the micelles formed are generally non-spherical, even at concentrations near the CMC. researchgate.net The predicted average shape is often a prolate ellipsoid, indicating an elongated structure. researchgate.net The shape of the micelle is a consequence of the geometric packing of the surfactant molecules, which is influenced by the relative sizes of the hydrophilic headgroup and the hydrophobic tail.
The packing properties can be further characterized by analyzing the radial distribution functions of different atoms within the micelle. researchgate.net These analyses reveal the orientation of the surfactant molecules at the micelle-water interface. For alkyl glucosides, the hydroxyl groups of the glucose headgroup are oriented towards the aqueous phase, forming hydrogen bonds with water molecules and effectively hydrating the micelle surface. researchgate.net The n-octyl chains are sequestered in the hydrophobic core of the micelle.
The surface of these simulated micelles is often found to be rough and uneven, with the preference of the relatively rigid octyl chains for an extended conformation contributing to this surface topology and the presence of hydrophobic patches. researchgate.net
Table 3: Predicted Properties of Alkyl Glucoside Micelles from Computational Models
| Property | Predicted Characteristic | Influencing Factors |
| Shape | Non-spherical (e.g., prolate ellipsoid) | Packing parameter, headgroup size, tail length |
| Surface | Rough and partially elongated | Alkyl chain rigidity, hydration of headgroups |
| Core | Hydrophobic, composed of n-octyl chains | Hydrophobic effect |
| Hydration | Extensive at the headgroup interface | Hydrogen bonding with water |
Simulation of Protein-Detergent Complexes
This compound and similar alkyl glycosides are widely used for the solubilization and stabilization of membrane proteins for structural and functional studies. nih.govnih.gov Molecular dynamics simulations are instrumental in understanding the interactions within protein-detergent complexes (PDCs) at an atomic level.
These simulations typically involve embedding a membrane protein into a pre-formed detergent micelle or allowing detergents to self-assemble around the protein. nih.gov The primary goal is to model how the detergent molecules replace the native lipid bilayer, stabilizing the protein's structure and preventing its aggregation in an aqueous environment. nih.gov
In a simulation of a protein-detergent complex with this compound, the n-octyl tails of the detergent would interact with the hydrophobic transmembrane regions of the protein. Simultaneously, the hydrophilic glucosamine headgroups would be exposed to the solvent, effectively creating a soluble complex. These simulations can provide insights into:
The number of detergent molecules required to form a stable belt or micelle around the protein.
The specific interactions between detergent molecules and protein residues, including hydrophobic contacts and hydrogen bonds.
The influence of the detergent on the protein's conformational dynamics and stability.
By understanding these interactions, researchers can rationally select detergents and optimize conditions for membrane protein purification and characterization. nih.gov The simulations can help explain why certain detergents are "milder" and better at preserving the native structure and function of a protein. nih.gov For this compound, its non-ionic nature and relatively small micelle size contribute to its utility in these applications. nih.gov
Exploration of Biological Activities and Interactions Non Clinical Research
Antimicrobial Activity Research (Basic Mechanisms)
N-(n-Octyl) Glucosamine (B1671600) has been a subject of investigation for its potential antimicrobial properties. Research in this area often focuses on understanding how its chemical structure relates to its biological activity and its effectiveness against specific microorganisms.
The antimicrobial efficacy of N-alkyl glucosylamines is significantly influenced by the length of the N-alkyl chain. nih.gov This relationship is a key aspect of their structure-activity relationship (SAR), which examines how the molecular structure of a compound relates to its biological activity. wikipedia.org
Studies have demonstrated that the biological activities of these compounds, including their antibacterial and antifungal effects, tend to increase with the length of the N-alkyl chain. nih.gov For instance, a comparative study of different N-alkyl-β-D-glucosylamines revealed that longer N-alkyl chains lead to more potent antimicrobial effects. In this study, N-dodecyl-β-D-glucosylamine (DoGPA) exhibited stronger biological activity against all tested strains compared to N-(n-Octyl) Glucosamine (OcGPA) and N-hexyl-β-D-glucosylamine (HeGPA). nih.gov Conversely, glucosylamines with shorter N-alkyl chains (from C2 to C4) or those with N-hydroxyalkyl groups showed weaker antimicrobial activity. nih.gov This suggests that the lipophilicity conferred by the longer alkyl chain plays a crucial role in the antimicrobial action of these molecules.
The antimicrobial activity of this compound and related compounds has been evaluated against several microbial strains, including the fungus Fusarium proliferatum and the bacteria Listeria innocua and Salmonella typhimurium. nih.gov
Against Fusarium proliferatum, the effectiveness of N-alkyl glucosylamines was shown to be dependent on the alkyl chain length. In a radial growth assay, N-dodecyl-β-D-glucosylamine (DoGPA) completely inhibited fungal growth at a concentration of 0.5 x 10⁻⁴ mol/mL. At the same concentration, this compound (OcGPA) resulted in a 71% inhibition of fungal growth, while N-hexyl-β-D-glucosylamine (HeGPA) led to a 43% inhibition. nih.gov
In studies against bacteria, similar structure-dependent activity was observed. Using a coating method to assess antibacterial activity, DoGPA was found to completely inhibit the growth of L. innocua and S. typhimurium at concentrations of 0.025 x 10⁻⁴ mol/mL and 0.05 x 10⁻⁴ mol/mL, respectively. nih.gov In contrast, at the same concentrations, OcGPA demonstrated significantly weaker antibacterial activity, with only 12% inhibition for L. innocua and 27% for S. typhimurium. nih.gov
Below is a data table summarizing the antimicrobial activity of various N-alkyl glucosylamines.
| Compound | Alkyl Chain Length | Fungal Inhibition vs. F. proliferatum (at 0.5 x 10⁻⁴ mol/mL) | Bacterial Inhibition vs. L. innocua (at 0.025 x 10⁻⁴ mol/mL) | Bacterial Inhibition vs. S. typhimurium (at 0.05 x 10⁻⁴ mol/mL) |
| HeGPA | C6 | 43% | Not Reported | Not Reported |
| OcGPA | C8 | 71% | 12% | 27% |
| DoGPA | C12 | 100% | 100% | 100% |
Enzymatic Interactions and Metabolic Pathways
The interaction of glucosamine derivatives with enzymes is a critical area of study to understand their metabolic fate and potential biological effects. N-acetyltransferases are a key class of enzymes that interact with glucosamine and its derivatives.
N-acetyltransferases are a superfamily of enzymes that catalyze the transfer of an acetyl group from a donor molecule, typically acetyl coenzyme A (acetyl-CoA), to an acceptor substrate. nih.gov In the context of glucosamine metabolism, glucosamine N-acetyltransferase (EC 2.3.1.3) specifically catalyzes the N-acetylation of D-glucosamine to form N-acetyl-D-glucosamine. wikipedia.org This enzymatic reaction is a crucial step in the metabolic pathway of amino sugars. wikipedia.org
The substrate recognition by these enzymes is highly specific. For example, the glucosamine/glucosaminide N-acetyltransferase (GlmA) from Clostridium acetobutylicum can N-acetylate the primary amino group of glucosamine. nih.gov It is also capable of acetylating glucosamine residues at the nonreducing end of glycosides, such as those found in partially non-N-acetylated peptidoglycan fragments and chitosan (B1678972) oligomers. nih.gov This indicates that the enzyme can recognize the glucosamine moiety both as a monosaccharide and as part of a larger oligosaccharide structure. While direct studies on this compound as a substrate for N-acetyltransferases are not extensively documented, the known specificity of these enzymes for the glucosamine backbone suggests a potential for interaction. The presence of the n-octyl group on the anomeric nitrogen would likely influence its recognition and binding by the enzyme's active site.
Kinetic analysis of enzyme-substrate interactions provides quantitative insights into the efficiency and mechanism of catalysis. This typically involves determining key parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The ratio k_cat/K_m represents the catalytic efficiency of the enzyme for a particular substrate. nih.gov
For enzymes that process glucosamine and its derivatives, kinetic studies have revealed important aspects of their function. For instance, the kinetic analysis of human O-GlcNAcase (hOGA), an enzyme that removes O-linked N-acetylglucosamine from proteins, showed remarkably similar k_cat/K_m values for a variety of O-GlcNAc-modified protein substrates. nih.gov This suggests that the enzyme's processing is primarily driven by the recognition of the GlcNAc moiety itself, rather than the specific protein to which it is attached. nih.gov
Interactions with Biopolymers in Materials Science
This compound and related glucosamine derivatives have potential applications in materials science, particularly in the development of biocompatible and biodegradable materials. Their interactions with biopolymers like chitosan are of significant interest. Chitosan, a derivative of chitin (B13524), is a polysaccharide composed of repeating units of D-glucosamine and N-acetyl-D-glucosamine. mdpi.com
The incorporation of glucosamine derivatives into chitosan-based materials can modify their physical and biological properties. For example, N-acetyl-D-glucosamine has been incorporated into chitosan filaments for use as absorbable surgical sutures. mdpi.com This addition was found to accelerate the in vitro biodegradation of the chitosan filaments. mdpi.com The release of N-acetyl-D-glucosamine from these filaments followed a pattern controlled by both diffusion and erosion, which is desirable for sustained release formulations. mdpi.com
Synthesis of Chitosan Derivatives (e.g., N-octyl-N-quaternized chitosan)
The modification of chitosan, a natural polysaccharide derived from chitin, is a significant area of research to enhance its properties for various applications. researchgate.neteurekaselect.com Chitosan is composed of D-glucosamine and N-acetyl-D-glucosamine units. nih.gov Its structure, featuring active amino and hydroxyl groups, allows for chemical modifications like alkylation and quaternization to produce derivatives with improved solubility and amphiphilic characteristics. researchgate.netnih.gov
One common modification is the introduction of hydrophobic alkyl chains, such as an octyl group, to the chitosan backbone. This is often achieved through a reductive amination process. researchgate.net In this method, chitosan is dissolved in an acidic solution, and then an aldehyde, such as octanal, is introduced. This reaction forms a Schiff base intermediate, which is subsequently reduced to create the N-octyl-chitosan derivative. nih.gov
Further modification through quaternization introduces permanent positive charges to the chitosan derivative, which can improve its water solubility across a wider pH range. mdpi.commdpi.com Quaternization can be performed using various agents, such as N-(3-chloro-2-hydroxypropyl)trimethylammonium chloride (Quat-188) or glycidyl (B131873) trimethylammonium chloride, which react with the remaining amino or hydroxyl groups on the chitosan backbone. nih.govmdpi.com This process results in a quaternized N-octyl-chitosan derivative, an amphiphilic polymer with both hydrophobic octyl groups and cationic quaternary ammonium (B1175870) moieties. worldscientific.com Molecular dynamics simulations indicate that the quaternization process can decrease intra-chain hydrogen bonding, leading to a less rigid chitosan backbone. worldscientific.com
Another synthetic route involves creating derivatives like N-octyl-O-sulfate chitosan, where sulfated groups act as the hydrophilic moieties and the N-octyl groups provide hydrophobicity. cpu.edu.cn These synthesis strategies transform the relatively insoluble chitosan into versatile amphiphilic derivatives suitable for further research and application.
Self-Assembly Properties of Chitosan-based Amphiphiles
Chitosan-based amphiphiles, such as those modified with N-octyl groups, exhibit spontaneous self-assembly in aqueous solutions due to the presence of both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments. eurekaselect.comcpu.edu.cn This behavior leads to the formation of organized structures, most commonly micelles, which are nanosized spherical aggregates. cpu.edu.cnresearchgate.net
In these micelles, the hydrophobic alkyl chains, like the octyl groups, form a core to minimize their exposure to water, while the hydrophilic chitosan backbone and any introduced cationic or polar groups (like quaternary ammonium or sulfate (B86663) groups) form an outer shell that interacts with the surrounding aqueous environment. nih.govcpu.edu.cn The formation of these micelles typically occurs above a specific concentration known as the critical micelle concentration (CMC). The CMC is a key parameter indicating the minimum concentration of the amphiphile required for micellization to begin.
Research has shown that N-octyl chitosan derivatives can form self-aggregates with a spherical shape. researchgate.net For instance, N-octyl-O-sulfate chitosan has been shown to form micelles that can encapsulate hydrophobic molecules. cpu.edu.cn Similarly, other octanoyl-chitosan derivatives have demonstrated the ability to self-aggregate in solution. nih.govnih.gov The properties of these self-assembled structures can be characterized by various techniques, including fluorescence probe studies to determine the CMC, and dynamic light scattering to measure the size of the resulting nanoparticles. nih.govnih.gov
Below is a table summarizing the self-assembly properties of various N-octyl chitosan derivatives as reported in different studies.
Research in Plant Science
Role of Glucosamine Amides in Plant Growth Regulation
Glucosamine and its derivatives, including glucosamine amides, have been investigated for their role in enhancing plant growth and development. google.comwipo.int Research indicates that N-acetylglucosamine (N-GlcNAc), a closely related compound, can promote the growth of tomato plants. nih.govnih.gov This effect is thought to be mediated by its role as a signaling molecule that shapes the community structure and metabolism of the rhizosphere microbiome. nih.govresearchgate.net The application of N-GlcNAc has been shown to result in greater plant height and increased fresh weight in tomato plants. nih.gov
Substituted glucosamine compounds, a class that includes N-alkyl glucosamine amides, have been identified as potential plant growth and yield enhancers. google.comwipo.int These compounds can influence various aspects of plant development. frontiersin.orgfrontiersin.org While much of the research has focused on N-acetylglucosamine, the findings suggest a broader role for glucosamine derivatives in plant biology. They may act by stimulating beneficial microorganisms in the soil or by directly influencing plant physiological processes. nih.gov The enzymatic hydrolysis of chitin or peptidoglycan in the soil can release molecules like N-GlcNAc, which then function as regulatory molecules in the interactions between plants and microbes, activating plant growth systems. nih.gov
Applications in Agricultural Research
The potential for glucosamine amides to regulate plant growth has led to research into their practical applications in agriculture to improve crop performance. google.comwipo.int Compositions containing substituted glucosamine compounds have been developed and tested for their ability to improve the agronomic performance of a variety of important crops. google.comwipo.int
These compounds can be applied to plants or their environment in several ways, including as a treatment for plant propagating materials like seeds, cuttings, bulbs, and tubers. google.comwipo.int Other application methods involve applying the compounds to the foliage or the soil, either before or after planting. google.comwipo.int Formulations can be designed as liquid soil drenches or as granular products to be mixed with the soil. google.com
Another significant area of agricultural research is the development of more effective and environmentally friendly formulations for pesticides. Amphiphilic chitosan derivatives, including N-octyl chitosan, have been studied as potential carrier agents for herbicides. researchgate.net These derivatives can encapsulate active ingredients, potentially reducing the need for organic solvents in herbicide formulations and offering a more controlled release. researchgate.net
The table below lists crops that have been the subject of research for growth and yield enhancement using glucosamine amide compositions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(n-Octyl) Glucosamine, and how can reaction efficiency be validated?
- Methodological Answer : this compound is synthesized via alkylation of glucosamine using n-octyl halides or epoxides under alkaline conditions. Reaction efficiency can be optimized by controlling pH (8.5–10.5), temperature (40–60°C), and catalyst selection (e.g., NaBH₄ for reductive amination). Purity is validated using reverse-phase HPLC with UV detection (210–220 nm) and confirmed via ¹H/¹³C NMR for structural integrity of the octyl chain and glucosamine core .
Q. Which analytical techniques are recommended for quantifying this compound in biological samples?
- Methodological Answer : Derivatization with o-phthalaldehyde (OPA) under alkaline conditions (pH 10.5) enhances detection sensitivity. Spectrophotometric analysis at 340 nm or UPLC-MS/MS with a C18 column (0.1% formic acid/acetonitrile gradient) provides quantification in complex matrices. Method validation should follow ICH guidelines, including linearity (0.1–50 µg/mL), recovery (>95%), and precision (RSD <2%) .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound across cell models be systematically resolved?
- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability (due to the octyl chain’s hydrophobicity) or assay conditions. Standardize protocols by:
- Using isogenic cell lines (e.g., HEK293 vs. Caco-2) to compare uptake kinetics.
- Pre-equilibrating samples in serum-free media to avoid protein-binding interference.
- Applying multivariate ANOVA to isolate confounding variables (e.g., incubation time, concentration gradients) .
Q. What mechanistic approaches elucidate the interaction of this compound with lipid bilayers or glycosidases?
- Methodological Answer :
- Membrane Interaction : Use fluorescence anisotropy with DPH-labeled liposomes to measure changes in membrane fluidity. Molecular dynamics simulations (e.g., CHARMM36 force field) can model octyl chain insertion into lipid bilayers .
- Enzymatic Studies : Perform kinetic assays with β-N-acetylhexosaminidases, monitoring hydrolytic activity via TLC or LC-MS. Competitive inhibition assays (Ki values) compare this compound to native substrates like N-Acetyl-D-glucosamine .
Q. How can Quality-by-Design (QbD) principles optimize the scalability of this compound synthesis?
- Methodological Answer : Define a Design Space using response surface methodology (RSM) to evaluate critical parameters:
- Factors: Reaction time, molar ratio (glucosamine:alkylating agent), solvent polarity.
- Responses: Yield (%), purity (HPLC area%), byproduct formation.
- Validation: Monte Carlo simulations predict robustness within ±5% of target specifications .
Data Contradiction and Validation
Q. How should researchers address batch-to-batch variability in this compound’s biological activity?
- Methodological Answer :
- Source Control : Use orthogonal purification (e.g., ion-exchange + size-exclusion chromatography) to minimize impurities (<0.5% alkyl halide residuals).
- Bioactivity Normalization : Express activity relative to a reference standard (e.g., IC50 normalized to N-Acetylglucosamine) in dose-response assays.
- Statistical Mitigation : Apply Grubbs’ test to exclude outliers and hierarchical clustering to identify batch-specific trends .
Comparative and Functional Studies
Q. What strategies differentiate this compound’s bioactivity from shorter-chain alkyl derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize homologs (C4–C12 alkyl chains) and compare logP values (octanol-water partitioning) to correlate hydrophobicity with cellular uptake.
- Functional Assays : Measure inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages. Dose-dependent effects (1–100 µM) validate chain-length dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
